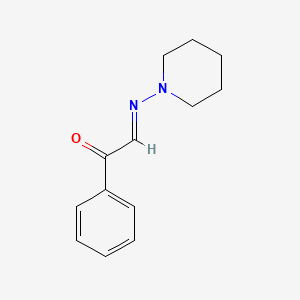![molecular formula C16H7NO2S B14689781 2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione CAS No. 23639-78-3](/img/structure/B14689781.png)
2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thia-6-azapentacyclo[86203,1204,8011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione is a complex organic compound with a unique pentacyclic structure This compound is characterized by its intricate arrangement of carbon, nitrogen, and sulfur atoms, forming a rigid and highly stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pentacyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of pentacyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The presence of functional groups such as carbonyl and thiol groups may also contribute to its reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
Pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-5,7,12,15,17-hexaene: Another pentacyclic compound with a similar structure but different functional groups.
17-(2-Hydroxyethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: A compound with a similar pentacyclic framework but different substituents.
Uniqueness
2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione is unique due to the presence of both sulfur and nitrogen atoms within its pentacyclic structure.
Properties
CAS No. |
23639-78-3 |
|---|---|
Molecular Formula |
C16H7NO2S |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione |
InChI |
InChI=1S/C16H7NO2S/c18-10-4-11(19)15-13-7-1-2-12(14(10)13)20-16(15)9-6-17-5-8(9)3-7/h1-3,5-6H,4H2 |
InChI Key |
APNCGVHXOJDBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C3C=CC4=CC5=CN=CC5=C(S3)C(=C42)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


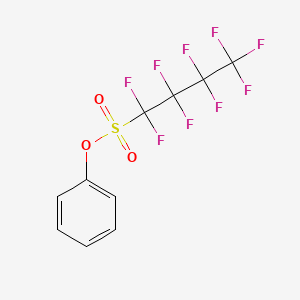
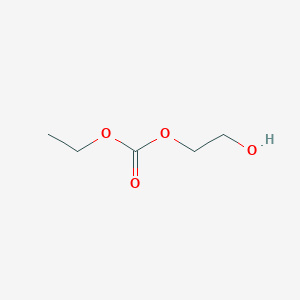
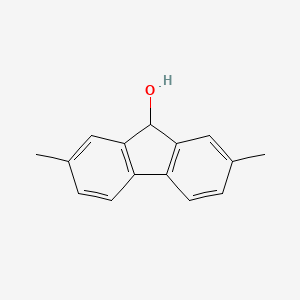
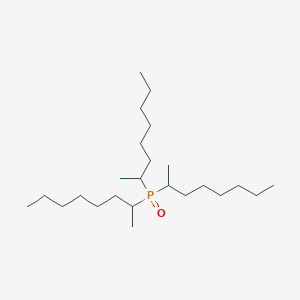

![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

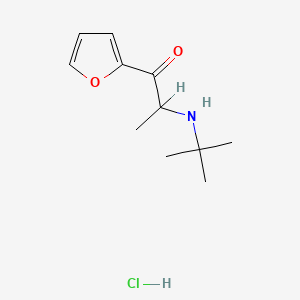
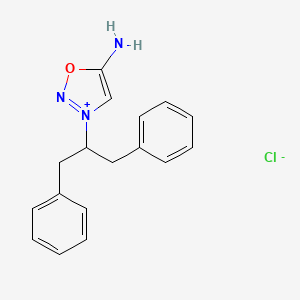
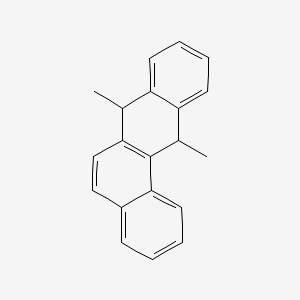
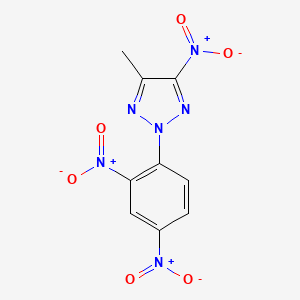
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)

